molecular formula C8H4BrClN2O B7826021 7-bromo-6-chloro-1H-quinazolin-4-one

7-bromo-6-chloro-1H-quinazolin-4-one

Cat. No.: B7826021
M. Wt: 259.49 g/mol
InChI Key: RFCXXKWROOFQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-1H-quinazolin-4-one (CAS: 17518-98-8) is a halogenated quinazolinone derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol . It features a quinazolinone core substituted with bromine and chlorine at the 7- and 6-positions, respectively. Key physical properties include a high melting point (>300°C) and boiling point (481.8±35.0°C at 760 mmHg), indicative of strong intermolecular interactions such as hydrogen bonding and halogen-mediated crystal packing . The compound’s density is 2.0±0.1 g/cm³, higher than many analogs due to the combined mass and electronegativity of its substituents .

Properties

IUPAC Name

7-bromo-6-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXXKWROOFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper-catalyzed cyclization mechanism (Figure 1). The carboxyl group of 2,4-dibromo-5-chlorobenzoic acid undergoes nucleophilic attack by formamidine acetate, facilitated by cuprous chloride (CuCl) and potassium iodide (KI) . The inorganic base (e.g., KOH) deprotonates intermediates, while acetonitrile acts as a polar aprotic solvent to stabilize the transition state.

Key Conditions:

  • Temperature: 76–120°C (reflux)

  • Time: 12–20 hours

  • Molar Ratios:

    • 2,4-Dibromo-5-chlorobenzoic acid : CuCl : KI : KOH : Formamidine acetate = 1 : 0.02–0.05 : 0.4–3.1 : 0.35–0.66 : 6–8

  • Solvent: Acetonitrile (recyclable up to 5 batches)

Workup and Purification

Post-reaction, the mixture is cooled to 20–30°C, filtered, and treated with activated carbon to adsorb impurities. The pH of the filtrate is adjusted to 2–3 using hydrochloric acid, precipitating the product as a white solid. Drying at 100–110°C yields pure this compound, confirmed via ¹H NMR (δ 8.21 ppm, aromatic H), IR (C=O stretch at 1680 cm⁻¹), and MS (m/z 317.91).

Table 1: Representative Yields Under Varied Catalysts

Catalyst 1Catalyst 2BaseYield (%)
CuClKIKOH86.7
CuBrNaINaOH83.2
Cu₂OKICs₂CO₃78.9

Traditional Multi-Step Synthesis via Isatin Intermediates

Prior to the one-step method, this compound was synthesized through a multi-step route starting from m-bromoaniline. While this approach is largely obsolete industrially, it provides insight into historical challenges:

Stepwise Procedure

  • Sandmeyer Reaction: Conversion of m-bromoaniline to 6-bromoisatin using nitrous acid and copper(I) chloride.

  • Chlorination: Treatment of 6-bromoisatin with sulfonyl chloride introduces the chlorine substituent at position 5.

  • Oxidative Cyclization: Reaction with hydrogen peroxide under alkaline conditions forms the quinazolinone core.

Limitations

  • Isomer Formation: The chlorination step produces 4-bromoisatin as a competing product (15–20% yield), necessitating costly chromatography.

  • Low Overall Yield: 32–41% after three steps, compared to >83% for the one-step method.

Comparative Analysis of Synthetic Routes

Table 2: Industrial Feasibility Metrics

ParameterOne-Step MethodMulti-Step Method
Cost (Raw Materials)$12.50/kg$48.70/kg
Reaction Time18 hours72 hours
Solvent Recovery95%60%
Purity (HPLC)99.2%97.5%

The one-step method reduces waste generation by 40% and eliminates isomer separation, making it superior for large-scale production.

Mechanistic Insights and Catalyst Roles

Dual Catalysis System

  • Cuprous Halides (CuCl/CuBr): Promote Ullmann-type coupling, facilitating C–N bond formation between the benzoic acid and formamidine.

  • Alkali Metal Iodides (KI/NaI): Enhance solubility of copper intermediates via iodide coordination, accelerating cyclization.

Solvent Effects

Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates, while its low boiling point (82°C) allows efficient reflux. Substitution with DMF or NMP reduces yields by 10–15% due to side reactions .

Chemical Reactions Analysis

Types of Reactions: Compound 7-bromo-6-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Compound 7-bromo-6-chloro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound 7-bromo-6-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological and material science applications, influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key Substituents
7-Bromo-6-chloro-1H-quinazolin-4-one (17518-98-8) C₈H₄BrClN₂O 259.49 >300 2.0 Br (C7), Cl (C6)
6-Bromo-7-methylquinazolin-4(3H)-one (943605-85-4) C₉H₇BrN₂O 239.07 Not reported 1.72 Br (C6), CH₃ (C7)
7-Chloro-6-methoxyquinazolin-4(3H)-one (858238-17-2) C₉H₆ClN₂O₂ 224.61 Not reported Not reported Cl (C7), OCH₃ (C6)
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (35982-55-9) C₉H₄ClF₃N₂O 260.59 Not reported Not reported Cl (C6), CF₃ (C2)
7-Bromo-2-methylquinazolin-4(3H)-one (194851-16-6) C₉H₇BrN₂O 239.07 Not reported Not reported Br (C7), CH₃ (C2)

Key Observations

Substituent Effects on Physical Properties :

  • The high density of this compound (2.0 g/cm³) compared to 6-bromo-7-methylquinazolin-4(3H)-one (1.72 g/cm³) highlights the impact of chlorine’s higher atomic mass and electronegativity versus a methyl group.
  • Methoxy (OCH₃) and trifluoromethyl (CF₃) substituents reduce density and melting points due to weaker intermolecular forces compared to halogens .

Reactivity and Synthetic Considerations: Halogenated derivatives (Br, Cl) are typically synthesized via cyclization of halogenated precursors, as seen in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine using hydrazine monohydrate . Methyl or methoxy groups may require milder reaction conditions due to lower steric and electronic demands .

For example, trifluoromethyl groups (e.g., 35982-55-9) confer metabolic stability but may reduce solubility . Methyl substituents (e.g., 194851-16-6) could modulate pharmacokinetics by altering enzyme-binding affinities .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthesis routes of 7-bromo-6-chloro-1H-quinazolin-4-one?

  • Methodological Answer : Begin with a quinazolinone precursor (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) and reflux with hydrazine hydrate at 120–130°C for 3 hours. Monitor reaction progress via TLC or HPLC. Recrystallize the product from super-dry ethanol to achieve >75% yield and purity >98% . Adjust stoichiometry of halogenation agents (e.g., bromine/chlorine sources) to avoid over-substitution. Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Combine multiple techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve halogen positions and confirm stereochemistry .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments and halogen-induced deshielding effects. Compare with analogous quinazolinones (e.g., 5-chloro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one) .
  • Mass spectrometry : Confirm molecular weight (C₈H₄BrClN₂O) via high-resolution ESI-MS .

Q. What purification techniques are effective for removing halogenated byproducts?

  • Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate halogenated impurities. For persistent contaminants, employ recrystallization in acetic acid or ethanol-water mixtures, as demonstrated for 7-fluoro-6-nitroquinazolin-4(3H)-one . Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., CNS activity) be systematically analyzed?

  • Methodological Answer :

  • Assay standardization : Compare results across validated models (e.g., maximal electroshock for anticonvulsant activity vs. rotarod tests for CNS depression) .
  • Dose-response curves : Identify non-linear relationships that may explain discrepancies (e.g., biphasic effects at low vs. high concentrations).
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., dehalogenated metabolites) that may interfere with activity .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between replicates or batches .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Model electron density maps to identify electrophilic sites (e.g., C-7 bromine vs. C-6 chlorine). Compare with analogous compounds like 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one .
  • Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) to prioritize synthetic modifications .
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with experimental reaction rates .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

  • Methodological Answer :

  • High-resolution X-ray diffraction : Refine hydrogen positions using SHELXL to distinguish between 1H- and 3H-quinazolinone tautomers. Validate with neutron diffraction if proton positions remain unclear .
  • Solid-state NMR : Compare 1H^1H-NMR chemical shifts in solution vs. solid state to detect tautomeric equilibria .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :

  • Strict synthetic protocols : Control reaction temperature (±2°C) and reagent purity (≥99% for halogens).
  • Quality control : Implement orthogonal analytical methods (e.g., HPLC-UV for purity, ICP-MS for halogen content) .
  • Bioassay normalization : Use internal standards (e.g., reference inhibitors) to calibrate activity measurements across batches .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting results in halogen-dependent SAR studies?

  • Methodological Answer :

  • Systematic halogen scanning : Synthesize analogs (e.g., 7-iodo, 6-fluoro derivatives) to isolate electronic vs. steric effects.
  • Crystallographic overlay : Compare binding modes of bromo- and chloro-substituted analogs in target proteins (e.g., kinases) .
  • Meta-analysis : Aggregate data from structurally related quinazolinones (e.g., 6-bromo-2-hydrazinyl-3-phenylquinazolin-4-one) to identify trends .

Q. What experimental designs differentiate between direct and off-target effects in mechanistic studies?

  • Methodological Answer :

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., specific enzymes) and assess residual activity .
  • Proteomics profiling : Identify differentially expressed proteins via SILAC or TMT labeling in treated vs. control cells .
  • Selectivity panels : Screen against related enzymes (e.g., kinase families) to quantify off-target inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.